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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The small molecule AI-10-104 was identified as a potent inhibitor of the protein-protein

interaction between Runt-related transcription factor (RUNX) and its binding partner Core-

Binding Factor β (CBFβ). This interaction is critical for the transcriptional activity of RUNX

proteins, which are implicated in the development and progression of various cancers,

including leukemia and ovarian cancer. However, AI-10-104 itself has been found to be

unsuitable for in vivo animal studies due to the induction of significant sedative effects. This has

led to the development of several derivatives with improved pharmacokinetic properties and

better tolerability. This guide provides a comparative overview of the in vivo efficacy of key AI-
10-104 derivatives based on available preclinical data.

Comparative Efficacy and Pharmacokinetics
The following table summarizes the in vivo performance of notable AI-10-104 derivatives.

Direct comparison is challenging as the compounds have been evaluated in different cancer

models.
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Compound
Cancer
Model

Dosing
Regimen

Key In Vivo
Efficacy
Results

Pharmacoki
netic Half-
life (t½)

Tolerability

AI-14-91

Ovarian

Cancer

(OVCAR8

Xenograft)

100 mg/kg,

intraperitonea

lly (i.p.), twice

daily for 12

days

No significant

change in

total tumor

weight.[1]

This was

attributed to a

limited half-

life and low

potency,

resulting in

an estimated

~2 hours of

CBFβ

inhibition per

dose.[1]

203 minutes

(oral gavage)

[2]

Well-tolerated

in mice; no

sedative

effects

observed.[2]

AI-10-49

inv(16) Acute

Myeloid

Leukemia

(AML) Mouse

Model

200 mg/kg,

per day for 10

days[3][4]

Significantly

delayed

leukemia

progression.

The median

latency of

leukemia was

extended

from 33.5

days (vehicle)

to 61 days.[3]

380 minutes

(in mouse

plasma)[3][5]

No evidence

of toxicity

after 7 days

of

administratio

n.[3] Showed

negligible

activity in

normal

human bone

marrow cells.

[5]
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AI-12-126 Not available Not available

In vivo

efficacy data

is not readily

available in

the reviewed

literature.

Pharmacokin

etic data has

been

measured but

was not

available in

the reviewed

literature.[2]

Well-tolerated

in mice; no

sedative

effects

observed.[2]

AI-10-104
Not

applicable

Not

applicable

Unsuitable for

in vivo

studies in

animals.[1]

Not

applicable

Caused

significant

sedative

effects in

mice.[2]

AI-4-88
Not

applicable

Not

applicable

Inactive

analog used

as a negative

control.

Not

applicable

Not

applicable

Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and

replication of the findings.

Ovarian Cancer Xenograft Model (AI-14-91)
Cell Line: OVCAR8 human ovarian cancer cells were used.

Animal Model: 7-8 week old female athymic nude mice.

Tumor Implantation: 5.2 x 10^6 OVCAR8 cells were injected intraperitoneally (i.p.) into each

mouse.

Treatment: Two days after cell injection, mice were randomized into treatment and vehicle

control groups (n=10 per group). AI-14-91 was administered i.p. at a dose of 100 mg/kg twice

daily for 12 consecutive days. The compound was formulated in 0.1M Captisol as the in situ

formed hydrochloride salt.
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Efficacy Endpoint: The primary endpoint was the total tumor weight in the peritoneal cavity,

measured at 29-30 days post-xenografting.

Toxicity Monitoring: Mice were weighed twice weekly and observed for any behavioral

changes to assess drug toxicity.[1]

inv(16) AML Mouse Model (AI-10-49)
Leukemia Model: Mice were transplanted with leukemic cells expressing the CBFβ-SMMHC

fusion protein and NrasG12D.

Animal Model: Sub-lethally irradiated (650 rads) eight to ten-week-old wild-type C57BL/6

female mice.

Transplantation: 1 x 10^3 leukemic cells were transplanted into each mouse.

Treatment: Treatment began five days post-transplantation. AI-10-49 was administered at a

dose of 200 mg/kg per day for ten days. A vehicle control group (DMSO) was also included.

Efficacy Endpoint: The primary endpoint was the median latency of leukemia, defined as the

time to when mice succumbed to the disease.

Toxicity Monitoring: Toxicity was assessed in a separate cohort of mice treated with AI-10-49

for seven days.[3][6]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are

provided.

Caption: Mechanism of RUNX inhibition by AI-10-104 derivatives.
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Caption: General workflow for in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15604058?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://www.researchgate.net/publication/336493820_Selective_Inhibition_of_the_Leukemia_Fusion_Protein_CBFb-SMMHC_By_Small_Molecule_AI-10-49_in_the_Treatment_of_Inv16_AML
https://www.medchemexpress.com/AI-10-49.html
https://en.wikipedia.org/wiki/AI-10-49
https://pmc.ncbi.nlm.nih.gov/articles/PMC6211564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6211564/
https://www.benchchem.com/product/b15604058#comparing-the-in-vivo-efficacy-of-ai-10-104-derivatives
https://www.benchchem.com/product/b15604058#comparing-the-in-vivo-efficacy-of-ai-10-104-derivatives
https://www.benchchem.com/product/b15604058#comparing-the-in-vivo-efficacy-of-ai-10-104-derivatives
https://www.benchchem.com/product/b15604058#comparing-the-in-vivo-efficacy-of-ai-10-104-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15604058?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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